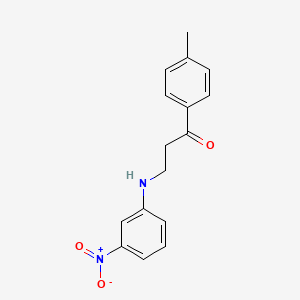
1-(4-甲基苯基)-3-(3-硝基苯胺基)-1-丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone, also known as MNA-715, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of amphetamines and has been shown to have unique properties that make it a valuable tool for research.
科学研究应用
化学合成与表征
类似于“1-(4-甲基苯基)-3-(3-硝基苯胺基)-1-丙酮”的化合物通常是合成化学研究的主题,重点是开发新的有机合成方法。例如,通过还原结合 3,4-亚甲二氧苯基-2-硝基丙烯(通过 Knoevenagel 反应制备)的水解来研究 3,4-亚甲二氧苯基-2-丙酮的合成展示了复杂有机化合物的合成途径和表征 (彭飞金,2007)。这些研究对于推进化学合成技术和了解新化合物的性质至关重要。
非线性光学材料
对分子络合和晶体工程的研究,例如对 4-羟基-4'-硝基联苯/二苯乙烯和 4-取代吡啶-1-氧化物之间形成的分子络合物的研究,提供了设计用于非线性光学应用的材料的见解 (M. Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001)。此类研究强调了特定的分子排列和相互作用如何增强材料的光学特性,这与电信和信息处理技术相关。
环境污染物的生物降解
特定微生物对环境污染物(例如 3-甲基-4-硝基苯酚)的生物降解证明了利用生物系统修复环境中有害物质的潜力 (B. Bhushan, S. Samanta, A. Chauhan, A. Chakraborti, R. Jain, 2000)。这一研究领域对于开发可持续的方法以减少工业污染物和农药的影响至关重要。
对映体分离和手性分析
使用羟丙基-β-环糊精作为手性选择剂通过逆流色谱法对异构化合物(如 2-(甲基苯基)丙酸)进行对映体分离的研究突出了手性分析在药物和化学研究中的重要性 (杨金、鲍洪磊、孙文玉、佟胜强,2020)。了解化合物的对映选择性行为对于药物开发和光学活性材料的合成至关重要。
属性
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-5-7-13(8-6-12)16(19)9-10-17-14-3-2-4-15(11-14)18(20)21/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVORBWGRDGYRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone | |
CAS RN |
477334-08-0 |
Source


|
| Record name | 1-(4-METHYLPHENYL)-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

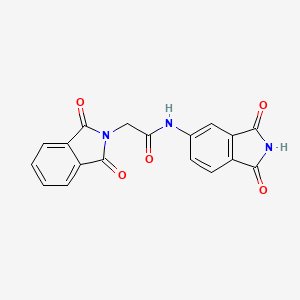
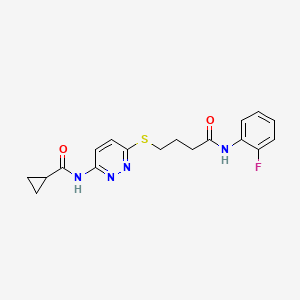
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
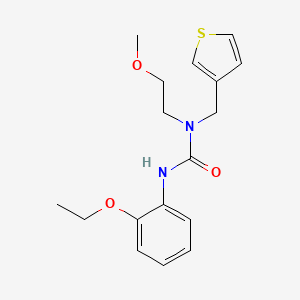
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)
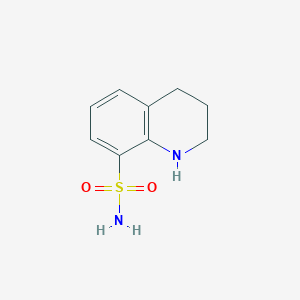
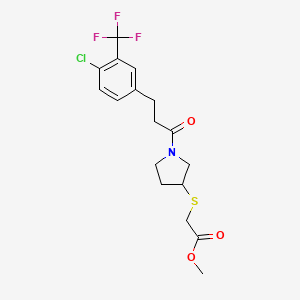
![2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669795.png)
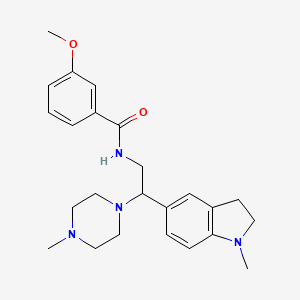
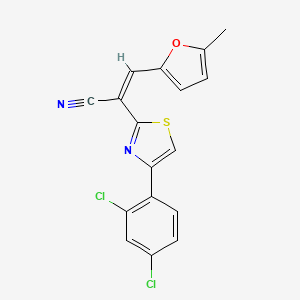

![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
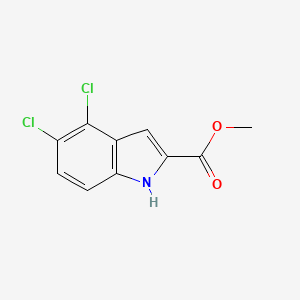
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)